Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate
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Overview
Description
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate: is an organic compound with the molecular formula C19H20O4. This compound is characterized by the presence of a benzyloxy group and a cyclopropylmethoxy group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-3-(cyclopropylmethoxy)benzoic acid.
Esterification: The benzoic acid derivative is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar in structure but lacks the benzyloxy and cyclopropylmethoxy groups.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the benzyloxy group.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of the benzyloxy group.
Uniqueness
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1255707-32-4 |
---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.3597 |
Synonyms |
Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate |
Origin of Product |
United States |
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